molecular formula C22H27N3O3 B2624005 N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898431-08-8

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2624005
CAS No.: 898431-08-8
M. Wt: 381.476
InChI Key: GSOJVFJCJKTKNQ-UHFFFAOYSA-N
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Description

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole core, a piperazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as benzo[d][1,3]dioxole, p-tolyl ethylamine, and 4-methylpiperazine.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific proteins makes it a valuable tool in understanding biological processes.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine ring and benzo[d][1,3]dioxole core are crucial for binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: shares similarities with other piperazine derivatives and benzo[d][1,3]dioxole-containing compounds.

    N-(2-(4-methylpiperazin-1-yl)-2-(phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-16-3-5-17(6-4-16)19(25-11-9-24(2)10-12-25)14-23-22(26)18-7-8-20-21(13-18)28-15-27-20/h3-8,13,19H,9-12,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOJVFJCJKTKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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